molecular formula C16H19N5O4 B2881923 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid CAS No. 866009-65-6

3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid

Cat. No.: B2881923
CAS No.: 866009-65-6
M. Wt: 345.359
InChI Key: HLLIRWAECHHIGH-UHFFFAOYSA-N
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Description

3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid (CAS: 866009-65-6) is a pyrimidine derivative characterized by a nitro group at position 5, an isopropylanilino substituent at position 6, and a propanoic acid moiety linked via an amino group at position 4 of the pyrimidine ring. Its molecular formula is C₁₆H₁₉N₅O₄, with a molecular weight of 345.36 g/mol .

Properties

IUPAC Name

3-[[5-nitro-6-(N-propan-2-ylanilino)pyrimidin-4-yl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-11(2)20(12-6-4-3-5-7-12)16-14(21(24)25)15(18-10-19-16)17-9-8-13(22)23/h3-7,10-11H,8-9H2,1-2H3,(H,22,23)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIRWAECHHIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the pyrimidinyl core. This can be achieved through a condensation reaction between an appropriate amine and a diketone. Subsequent nitration introduces the nitro group, while the isopropylanilino moiety is added through a substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale reactors and purification systems are employed to ensure the efficient synthesis and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research and development.

Biology: Biologically, 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets make it a valuable tool in understanding cellular processes.

Medicine: Medically, this compound has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may have anti-inflammatory and antioxidant properties, making it a candidate for drug development in the treatment of various diseases.

Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique structure and reactivity make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism by which 3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Pyrimidine Derivatives ()

The following table compares the target compound with two closely related pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid C₁₆H₁₉N₅O₄ 345.36 866009-65-6 Propanoic acid, isopropylanilino, nitro
N⁴-isopropyl-5-nitro-N⁴,N⁶-diphenyl-4,6-pyrimidinediamine C₁₉H₁₉N₅O₂ 349.40 866009-80-5 Diphenyl, isopropyl, nitro
5-Nitro-N⁴,N⁶-diphenethyl-4,6-pyrimidinediamine C₂₀H₂₁N₅O₂ 363.42 - Diphenethyl, nitro

Key Observations :

  • Substituent Effects: The target compound’s propanoic acid group distinguishes it from the diphenyl and diphenethyl analogs. This carboxylic acid moiety likely enhances aqueous solubility compared to the hydrophobic phenyl/phenethyl groups in the analogs, which may improve bioavailability .
  • Functional Groups : The nitro group is conserved across all three compounds, suggesting its importance in electronic or steric interactions during binding.

Comparison with Pyrimidine-Propanoate Ester ()

The compound isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate (CAS: 497228-78-1) shares a pyrimidine core and a propanoate backbone but differs in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target compound C₁₆H₁₉N₅O₄ 345.36 Nitro, isopropylanilino, propanoic acid
Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate C₁₁H₁₇N₃O₃ 239.27 Amino, hydroxy, methyl, isopropyl ester

Key Observations :

  • Ester vs. Acid : The isopropyl ester in the latter compound likely increases lipophilicity compared to the free carboxylic acid in the target molecule. This could influence pharmacokinetics, such as absorption and metabolism.
  • Substituent Diversity: The target’s nitro and isopropylanilino groups may confer distinct electronic properties or steric effects compared to the amino, hydroxy, and methyl groups in the ester analog.

Complex Pyrimidine Derivatives ()

Their lower yields compared to simpler pyrimidines suggest that steric hindrance or multi-step reactions may complicate synthesis .

Research Implications

  • Biological Activity : The nitro group in the target compound may act as a hydrogen-bond acceptor or participate in redox reactions, critical for interactions with biological targets like kinases or reductases.
  • Solubility vs. Permeability: The propanoic acid group likely improves solubility but may limit blood-brain barrier penetration compared to lipophilic analogs.
  • Synthetic Feasibility : Simpler pyrimidines (e.g., diphenyl/diphenethyl analogs) may offer easier synthesis routes compared to the target compound or xanthene-containing derivatives.

Biological Activity

3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid, with the CAS number 866009-65-6, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N5O4, with a molecular weight of 345.36 g/mol. The compound features a nitro group, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular Formula C16H19N5O4
Molecular Weight 345.36 g/mol
CAS Number 866009-65-6
Purity NLT 98%

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The nitro group in this compound may facilitate redox reactions that lead to microbial toxicity, making it a candidate for further studies against various pathogens, including H. pylori and M. tuberculosis .

Antineoplastic Properties

Nitro compounds have been recognized for their antineoplastic effects. A study highlighted that derivatives similar to this compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Cycling : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death.
  • Protein Interaction : The structure allows for interactions with specific amino acids in proteins, potentially altering protein function and signaling pathways .

Case Studies

  • Antimicrobial Efficacy Against S. mutans
    A recent study tested the efficacy of various nitro compounds against Streptococcus mutans, a bacterium linked to dental caries. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting potential use in oral health products .
  • Inhibition of Tumor Growth
    In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and inhibition of angiogenesis .

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